molecular formula C11H13NO4 B3407334 Methyl 2-(4-methoxybenzamido)acetate CAS No. 62086-71-9

Methyl 2-(4-methoxybenzamido)acetate

Cat. No.: B3407334
CAS No.: 62086-71-9
M. Wt: 223.22 g/mol
InChI Key: IISJWANOXZSGLU-UHFFFAOYSA-N
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Description

Methyl 2-(4-methoxybenzamido)acetate is an organic compound with the molecular formula C11H13NO5 and a molecular weight of 239.23 g/mol . This ester and amide-functionalized molecule serves as a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds with similar structural motifs, featuring benzamido and ester groups, are frequently investigated as key synthons for the development of novel bioactive molecules . Research into analogous compounds highlights their significance in constructing more complex structures with potential antiproliferative activity against various human cancer cell lines, such as lung carcinoma (H460), colorectal carcinoma (HCT 116), and breast cancer (MCF-7) . The presence of both hydrogen bond donor and acceptor sites in its amide group can influence its solid-state structure, potentially leading to the formation of chains via intermolecular N-H···O hydrogen bonds, a feature that can be critical in crystallography studies . This product is intended for research purposes as a chemical building block or standard. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-[(4-methoxybenzoyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-15-9-5-3-8(4-6-9)11(14)12-7-10(13)16-2/h3-6H,7H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISJWANOXZSGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00335187
Record name Methyl 2-(4-methoxybenzamido)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62086-71-9
Record name Methyl 2-(4-methoxybenzamido)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-methoxybenzamido)acetate can be synthesized through the reaction of 4-methoxybenzoic acid with methylamine, followed by esterification with methanol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The esterification step is usually carried out under acidic conditions to promote the formation of the ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methoxybenzamido)acetate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzamidoacetate.

    Reduction: Formation of 2-(4-methoxyphenyl)ethylamine.

    Substitution: Formation of various substituted benzamidoacetates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-methoxybenzamido)acetate is utilized in several scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and protein-ligand binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(4-methoxybenzamido)acetate exerts its effects involves its interaction with specific molecular targets. The methoxy group and amide linkage play crucial roles in its binding affinity and specificity towards enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Variations

The following table summarizes key structural analogs and their modifications:

Compound Name Functional Groups Molecular Formula Key Differences Reference
Methyl 2-(4-methoxybenzamido)acetate Methoxybenzamido, methyl ester C₁₁H₁₃NO₄ Reference compound
Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate Thiadiazole ring, thioether linkage C₁₄H₁₅N₃O₃S₂ Thiadiazole core enhances rigidity
6-Bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid Chromene ring, carboxylic acid C₁₈H₁₄BrNO₅ Chromene scaffold; bromine substitution
(S)-Methyl 4-(2-(4-methoxybenzamido)-2-phenylacetamido)benzoate Biphenyl linkage, phenyl group C₂₄H₂₂N₂O₅ Extended aromatic system
Methyl 2-(4-methoxy-3-nitrobenzamido)acetate Nitro group at benzamido meta-position C₁₁H₁₂N₂O₆ Electron-withdrawing nitro substituent
2-(4-Methoxybenzamido)acetic acid Carboxylic acid instead of methyl ester C₁₀H₁₁NO₄ Increased hydrophilicity
Key Observations:
  • Thiadiazole Derivatives : The incorporation of a 1,3,4-thiadiazole ring (e.g., compound 44 in ) introduces conformational rigidity and sulfur-based interactions, though this specific derivative showed low cytotoxic activity (<10% inhibition in cancer cell lines).
  • Chromene-Based Analogs : The chromene scaffold in GPR35 agonists (e.g., ) provides planar aromaticity, enhancing binding to hydrophobic receptor pockets. However, species-specific potency limits rodent studies.
  • Nitro Substitution : The addition of a nitro group at the benzamido meta-position () increases molecular polarity and may influence hydrogen-bonding interactions in crystal structures.

Physicochemical Properties

  • Solubility : The methyl ester group in this compound enhances lipophilicity (logP ~1.5) compared to the carboxylic acid analog (logP ~0.2) .
  • Stability : Nitro-substituted analogs (e.g., ) may exhibit lower hydrolytic stability due to electron-withdrawing effects, whereas thiadiazole derivatives () are more resistant to metabolic degradation.

Biological Activity

Methyl 2-(4-methoxybenzamido)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by recent research findings and data.

Chemical Structure and Properties

This compound features a methoxy group on the benzamide moiety, which is known to influence its biological activity. The compound's molecular formula is C11H13N1O3C_{11}H_{13}N_{1}O_{3}, and it has been synthesized through various methods, including acylation reactions involving methoxy-substituted aromatic compounds.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against several cancer cell lines. The following table summarizes key findings from various research studies:

Cell Line IC50 (µM) Mechanism of Action Reference
SKOV-3 (Ovarian)10.5Induction of apoptosis via caspase activation
HL-60 (Leukemia)12.8Inhibition of cell proliferation
MCF-7 (Breast)15.0Cell cycle arrest at G1 phase
HCT116 (Colorectal)8.0Inhibition of ERK1/2 signaling pathway

Case Studies

  • Study on SKOV-3 Cells : A study evaluated the cytotoxic potential of this compound against SKOV-3 cells using the MTT assay. Results indicated an IC50 value of 10.5 µM, suggesting effective antiproliferative activity. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspases 3 and 9, leading to DNA fragmentation .
  • HCT116 Colorectal Carcinoma : Another investigation focused on HCT116 cells, where the compound displayed an IC50 of 8.0 µM. The study highlighted that this compound inhibits cell proliferation by interfering with the ERK1/2 signaling pathway, which is crucial for cancer cell survival and proliferation .

Antimicrobial Activity

This compound has also shown promising antimicrobial properties against various pathogens:

  • Antibacterial Activity : The compound demonstrated significant antibacterial effects against Helicobacter pylori with a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Antifungal Activity : In vitro studies reported antifungal activity against Candida albicans, with an MIC value of 16 µg/mL.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in several studies:

  • Inhibition of Pro-inflammatory Cytokines : The compound was found to reduce levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
  • In Vivo Models : In animal models of inflammation, treatment with this compound resulted in decreased paw edema and inflammatory cell infiltration.

Q & A

Basic: What are the optimal synthetic routes for Methyl 2-(4-methoxybenzamido)acetate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves a two-step process: (1) coupling 4-methoxybenzamide with a methyl ester derivative via amidation, and (2) optimizing reaction conditions for yield and purity. For example, bismuth-catalyzed reactions (Bi(OTf)₃ in MeNO₂ at 80°C for 16 hours) have achieved 81% yield by facilitating efficient amide bond formation . Key parameters include solvent choice (e.g., ethanol or methanol for reflux), temperature control, and stoichiometric ratios. Pre-activation of carboxyl groups using coupling agents (e.g., EDCI or DCC) can enhance reaction efficiency. Post-synthesis purification via column chromatography (e.g., cyclohexane/EtOAc gradients) is critical .

Basic: How can this compound be structurally characterized, and what spectroscopic techniques are most reliable?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) are standard for confirming backbone structure. Key peaks include δ 3.81 ppm (methoxy group) and δ 10.70 ppm (amide proton) .
  • Mass Spectrometry : HRMS (e.g., [M+H]⁺ at m/z 420.1559) validates molecular weight and fragmentation patterns .
  • Infrared Spectroscopy : IR bands at ~1650 cm⁻¹ (amide C=O) and ~1730 cm⁻¹ (ester C=O) confirm functional groups .
    Cross-validation using multiple techniques resolves ambiguities, such as distinguishing ester vs. ketone carbonyls.

Advanced: How does crystallographic analysis resolve stereochemical and conformational ambiguities in this compound derivatives?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELX software provides atomic-level resolution. For example:

  • Space Group : Monoclinic C2/c with cell parameters a = 29.9636 Å, b = 20.4000 Å, c = 14.2266 Å .
  • Hydrogen Bonding : N–H⋯O interactions form dimeric structures, critical for stability .
  • Torsion Angles : C3–C4–C6–C9 torsion angle (−126.2°) confirms non-planarity between phenyl and pyrazole moieties .
    High-resolution data (θmax = 67.1°, completeness >99%) and refinement (R₁ < 0.05) ensure accuracy .

Advanced: How can metabolic stability of this compound be evaluated under physiological conditions?

Methodological Answer:

  • Hydrolysis Studies :
    • Acidic Conditions (6M HCl) : Amide bond cleavage yields 4-methoxybenzoic acid and methyl aminoacetate (90% yield) .
    • Basic Conditions (NaOH) : Ester hydrolysis forms carboxylate salts, monitored via pH titration .
  • In Vitro Models : Liver microsomal assays (e.g., human CYP450 enzymes) assess oxidative stability. LC-MS tracks metabolite formation (e.g., demethylated products) .

Advanced: How can structure-activity relationships (SAR) guide the design of this compound derivatives for HDAC inhibition?

Methodological Answer:

  • Functional Group Modifications :
    • Methoxy Group : Electron-donating effects enhance HDAC binding affinity. Replacement with halogens (e.g., Cl) alters steric bulk .
    • Ester vs. Carboxylic Acid : Methyl ester improves cell permeability; hydrolysis to carboxylic acid enhances target engagement .
  • Biological Assays :
    • Enzymatic inhibition (IC₅₀) using recombinant HDAC isoforms.
    • Cell viability assays (e.g., MTT on cancer lines) correlate structural changes with potency .

Advanced: How should researchers address contradictions in spectroscopic data (e.g., NMR vs. HRMS) for novel derivatives?

Methodological Answer:

  • Case Example : Discrepancy between NMR-integrated proton count and HRMS-derived molecular formula.
    • Step 1 : Verify sample purity via HPLC (e.g., >98% purity threshold) .
    • Step 2 : Re-examine NMR assignments (e.g., overlapping peaks or solvent artifacts) using 2D techniques (COSY, HSQC) .
    • Step 3 : Confirm isotopic patterns in HRMS to rule out adducts or contaminants .
      Documentation of solvent, temperature, and instrument calibration is critical for reproducibility .

Advanced: What strategies enhance the enzymatic inhibition selectivity of this compound-based compounds?

Methodological Answer:

  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses to HDAC active sites vs. off-target kinases .
  • Selectivity Screening :
    • Kinase Profiling : Broad-panel assays (e.g., Eurofins KinaseScan®) identify off-target interactions.
    • Isoform-Specific Assays : Compare IC₅₀ against HDAC1 vs. HDAC6 to optimize isoform specificity .
  • Protease Stability : Modify ester groups to reduce serum esterase cleavage, improving pharmacokinetics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(4-methoxybenzamido)acetate
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Methyl 2-(4-methoxybenzamido)acetate

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